Technical Guide: Ethylbenzene-13C6 Chemical Properties and Structure
Technical Guide: Ethylbenzene-13C6 Chemical Properties and Structure
Executive Summary
Ethylbenzene-13C6 (Ring-13C6) is a stable isotope-labeled derivative of ethylbenzene, a monocyclic aromatic hydrocarbon. It serves as a high-precision internal standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS). Its primary value lies in its isotopic stability and chromatographic fidelity ; unlike deuterated isotopologues (e.g., Ethylbenzene-d10), Ethylbenzene-13C6 exhibits negligible isotope effects on retention time. This ensures near-perfect co-elution with the native analyte, effectively correcting for matrix effects and ionization suppression in complex biological and environmental matrices.
Chemical Identity and Structural Configuration[1][2]
Ethylbenzene-13C6 is characterized by the substitution of all six carbon atoms in the benzene ring with Carbon-13 (
Structural Specifications
-
Chemical Name: Ethylbenzene-13C6 (Ring-13C6)
-
CAS Registry Number: 32488-44-1 (Labeled), 100-41-4 (Unlabeled)
-
Molecular Formula:
-
Molecular Weight: 112.17 g/mol (approximate)
-
Unlabeled Ethylbenzene (
): 106.17 g/mol [1] -
Mass Shift: +6.02 Da (attributable to six
atoms)
-
Molecular Visualization
The following diagram illustrates the structural connectivity, highlighting the
Physicochemical Properties & Isotope Effects[4][5][6][7]
The substitution of
Comparative Property Table
| Property | Native Ethylbenzene ( | Ethylbenzene-13C6 | Significance in Analysis |
| Molar Mass | 106.17 g/mol | ~112.17 g/mol | +6 Da shift allows clear MS resolution (M+6 peak). |
| Boiling Point | 136.0 °C | ~136.0 °C | Co-distillation in headspace analysis. |
| Density | 0.867 g/mL | ~0.91 g/mL | Slight increase due to mass; negligible for volumetric handling. |
| Chromatographic Retention | Co-elution: Essential for correcting matrix suppression. | ||
| Isotopic Purity | N/A | >99 atom % | Minimizes "M+0" contribution to the native signal.[2] |
The "Chromatographic Isotope Effect"
In Gas Chromatography (GC) and Liquid Chromatography (LC), deuterated standards (e.g., Ethylbenzene-d10) often elute slightly earlier than the native analyte due to weaker dispersion forces (the "inverse isotope effect").
-
Deuterium (D): Significant shift (
). Can lead to the standard eluting outside the ion suppression zone of the analyte. -
Carbon-13 (
): Negligible shift ( ). The atom is heavier but chemically nearly identical in volume and polarizability to . -
Result: Ethylbenzene-13C6 experiences the exact same matrix interferences as the analyte, providing superior quantification accuracy.
Synthesis and Production
The synthesis of Ethylbenzene-13C6 typically employs a Friedel-Crafts Alkylation strategy, ensuring the label is located exclusively on the aromatic ring.
Synthetic Pathway
-
Precursor Production: Cyclotrimerization of Acetylene-1,2-
yields Benzene- . -
Alkylation: Benzene-
is reacted with chloroethane (or ethylene) in the presence of a Lewis acid catalyst (e.g., Aluminum Chloride, ).
Reaction Scheme:
Purity Considerations
-
Chemical Purity: Must be >98% to prevent contamination from other alkylbenzenes (e.g., xylenes).
-
Isotopic Enrichment: Typically >99%.[2][3] If enrichment is low, the remaining
isotopologues will contribute to the native analyte's signal (M+0), causing false positives in trace analysis.
Applications in Analytical Chemistry (IDMS)
The primary application of Ethylbenzene-13C6 is Isotope Dilution Mass Spectrometry (IDMS) for the quantification of Volatile Organic Compounds (VOCs) in environmental and biological samples.
Workflow Logic
The protocol relies on the principle that the ratio of the analyte signal to the internal standard signal is proportional to their concentration ratio, regardless of sample loss or instrument drift.
Mass Spectrometry Detection
In Electron Ionization (EI) MS (70 eV), the molecular ion (
-
Native Ethylbenzene:
-
Target Ion: m/z 91 (Tropylium ion,
) -
Molecular Ion: m/z 106 [4]
-
-
Ethylbenzene-13C6:
-
Target Ion: m/z 97 (Labeled Tropylium,
) -
Molecular Ion: m/z 112
-
Note: The tropylium ion formation involves ring expansion. Since the ring is fully labeled, the fragment retains the mass shift effectively.
Handling, Stability, and Safety
Stability
-
Chemical Stability: Stable under normal laboratory conditions.
-
Isotopic Stability: The
label is non-exchangeable. Unlike deuterium on acidic positions (e.g., -OH, -NH), the carbon backbone does not scramble with solvent protons, ensuring long-term solution stability.
Safety Protocols
Ethylbenzene-13C6 should be handled with the same precautions as native ethylbenzene.
-
Hazards: Highly flammable liquid and vapor.[5] Suspected carcinogen (Category 2). May be fatal if swallowed and enters airways.
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Inert gas overlay (Nitrogen/Argon) is recommended to prevent oxidation to acetophenone over long periods.
References
-
National Institute of Standards and Technology (NIST). Ethylbenzene Gas Phase Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Ethylbenzene: Systemic Agent Information. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Eurisotop. Benzene-13C6 and Derivatives: Product Specifications. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Ethylbenzene. U.S. Department of Health and Human Services. Available at: [Link]
Sources
- 1. 100-41-4 CAS | ETHYL BENZENE | High Purity Solvents | Article No. 3719D [lobachemie.com]
- 2. Benzene-13C6 | 13C-Labeled Benzene Standard [benchchem.com]
- 3. Synthesis of Sulfachloropyridazine-Benzene Ring-<sup>13</sup>C<sub>6</sub> [tws.xml-journal.net]
- 4. Ethylbenzene - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
